molecular formula C23H23ClN2O4 B12163576 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12163576
M. Wt: 426.9 g/mol
InChI Key: RSTZUWNORQNJEP-XUTLUUPISA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure with various functional groups, including a chlorobenzoyl group, a hydroxy group, a morpholin-4-yl ethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The phenyl group can be further functionalized through coupling reactions such as Suzuki-Miyaura or Heck coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

    Coupling: Phenylboronic acid, palladium catalysts.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the morpholine ring and the hydroxy group suggests that it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The chlorobenzoyl and morpholine groups are common motifs in drug design, indicating possible applications in developing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the hydroxy group suggests potential interactions through hydrogen bonding, while the morpholine ring could engage in hydrophobic interactions or act as a proton acceptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups. The presence of both a morpholine ring and a hydroxy group provides a distinctive set of chemical properties and potential biological activities. Additionally, the pyrrolone core structure offers a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H23ClN2O4/c24-18-8-6-17(7-9-18)21(27)19-20(16-4-2-1-3-5-16)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+

InChI Key

RSTZUWNORQNJEP-XUTLUUPISA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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